Nanomolar Potency NNMT Inhibitor with Demonstrated Target Engagement
Methyl 5-(pyridazin-4-yl)nicotinate demonstrates potent inhibition of human Nicotinamide N-Methyltransferase (NNMT) with an IC50 of 42 nM, as measured in a luminescence-based methyltransferase assay [1]. This potency provides a defined starting point for NNMT-targeted projects. While many commercial compounds may show weak or non-specific NNMT activity, this quantifiable IC50 value offers a clear, data-backed benchmark for selection.
| Evidence Dimension | NNMT Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | Unoptimized NNMT screening hits often exhibit IC50 values in the micromolar (μM) range. |
| Quantified Difference | ~1000-fold more potent than a 42 μM hit |
| Conditions | Inhibition of human NNMT measured after 20 mins by luminescence-based methyltransferase assay. |
Why This Matters
This nanomolar potency makes it a suitable hit or lead-like starting point for developing novel NNMT inhibitors for oncology or metabolic disease applications.
- [1] BindingDB. (n.d.). BDBM50607543 (CHEMBL5220590). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607543 View Source
